Cas no 2034320-53-9 (N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide)
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide
- N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide
- N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide
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- Inchi: 1S/C18H23N3O2/c1-12-17(13(2)21(4)19-12)18(22)20(3)10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16H,9-11H2,1-4H3
- InChI Key: NKUSWKMVTKXCAM-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])C([H])([H])N(C([H])([H])[H])C(C1C(C([H])([H])[H])=NN(C([H])([H])[H])C=1C([H])([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 431
- XLogP3: 1.9
- Topological Polar Surface Area: 47.4
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6487-0939-2μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-5μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-10μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-20μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-1mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-2mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-3mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-4mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-5mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6487-0939-10mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
2034320-53-9 | 10mg |
$118.5 | 2023-09-08 |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 2034320-53-9 is a structurally intricate molecule that has garnered significant attention in the field of chemical biology. Its systematic name, N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide, highlights its complex architecture, which includes a benzopyran moiety linked to a tetramethylpyrazole core. This unique structural configuration imparts a rich chemical and biological profile, making it a promising candidate for various applications in pharmaceutical research and drug development.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in understanding their roles in modulating biological pathways. The benzopyran scaffold is known for its presence in numerous natural products and bioactive molecules, often exhibiting potent pharmacological activities. The incorporation of a tetramethylpyrazole group into this framework enhances the compound's stability and bioavailability, making it an attractive scaffold for medicinal chemists.
The N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide molecule has been extensively studied for its potential therapeutic applications. Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors involved in inflammation and cancer. The benzopyran part of the molecule is particularly noteworthy for its ability to bind to specific protein targets, while the tetramethylpyrazole moiety contributes to its metabolic stability.
One of the most compelling aspects of this compound is its role in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Studies have shown that the benzopyran scaffold can interfere with key inflammatory mediators by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the tetramethylpyrazole group further enhances its anti-inflammatory properties by improving its binding affinity to these targets.
Moreover, the N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide has been explored for its potential anticancer effects. Cancer cells often exhibit altered signaling pathways that promote uncontrolled cell growth and survival. This compound has been found to disrupt these pathways by inhibiting key kinases and transcription factors involved in cancer progression. The benzopyran moiety plays a crucial role in this process by binding to specific domains of these proteins, thereby preventing their activation.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired architecture. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to construct the benzopyran core. The tetramethylpyrazole group is introduced through a series of alkylation reactions, ensuring high regioselectivity and yield.
In terms of pharmacokinetics, the N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide exhibits favorable properties that make it suitable for clinical development. Its moderate solubility in water and lipids allows for efficient absorption and distribution throughout the body. Additionally, its metabolic stability ensures prolonged half-life in vivo, enhancing its therapeutic efficacy.
The compound's potential side effects have also been thoroughly evaluated through preclinical studies. Initial toxicity assessments suggest that it is well-tolerated at therapeutic doses but may cause mild gastrointestinal disturbances at higher concentrations. Further research is ongoing to optimize dosing regimens and minimize any adverse effects.
The future prospects of this compound are promising. Ongoing clinical trials are investigating its efficacy in treating various inflammatory and oncological conditions. Collaborative efforts between chemists and biologists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, the CAS number 2034320-53-9 corresponds to a structurally unique molecule with significant potential in chemical biology. The systematic name N-[(3,4-dihydro-1H-2-benzopyran-3-yli)methyl]-N,N,N',N',5-tetramethyl-lH-pyrazole-l-carboxamide underscores its complex architecture and diverse biological activities. This compound's ability to modulate inflammatory pathways and inhibit cancer cell growth makes it a valuable asset in modern drug discovery efforts.
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